N-Pentadecanoyl-D-erythro-sphingosine-d7
Description
Properties
Molecular Formula |
C33H65NO3 |
|---|---|
Molecular Weight |
530.9 g/mol |
IUPAC Name |
N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]pentadecanamide |
InChI |
InChI=1S/C33H65NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-32(36)31(30-35)34-33(37)29-27-25-23-21-19-16-14-12-10-8-6-4-2/h26,28,31-32,35-36H,3-25,27,29-30H2,1-2H3,(H,34,37)/b28-26+/t31-,32+/m0/s1/i1D3,3D2,5D2 |
InChI Key |
HBULQAPKKLNTLT-CVNQHAACSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for N Pentadecanoyl D Erythro Sphingosine D7 and Analogues
Chemical Synthesis Pathways for D-erythro-Sphingosine Derivatives
The creation of the D-erythro-sphingosine backbone, the core structure of the target molecule, is a significant challenge in organic synthesis due to the need for precise stereochemical control. Researchers have developed several effective strategies to achieve this.
One established method begins with a readily available carbohydrate, such as D-galactose or D-xylose. nih.govrsc.org This approach leverages the inherent stereochemistry of the starting sugar to guide the formation of the required chiral centers in the sphingosine (B13886) molecule. For instance, a synthesis starting from D-galactose can proceed through an azidosphingosine intermediate to produce a highly pure D-erythro-sphingosine base. nih.gov Another route, using D-xylose, employs a key step involving a 1,2-metallate rearrangement of a cuprate (B13416276) derived from a xylal derivative to construct the sphingosine backbone. rsc.orgnih.gov
An alternative strategy utilizes amino acids, such as L-serine, as the chiral starting material. This method has the advantage of directly incorporating the C-2 amino group with the correct stereochemistry. The synthesis then focuses on elongating the carbon chain to form the characteristic long aliphatic tail of the sphingoid base.
A more modern approach involves a cross-metathesis reaction. capes.gov.brdiva-portal.org A short and practical synthesis of D-erythro-sphingosine has been described starting from a vinylepoxide. capes.gov.brdiva-portal.org The key steps in this pathway are the regioselective opening of the vinylepoxide and a subsequent E-selective cross-metathesis, which efficiently yields the target molecule. capes.gov.brdiva-portal.org
Deuterium (B1214612) Incorporation Techniques for Sphingoid Bases and N-Acyl Chains
Introducing deuterium atoms into the sphingolipid structure is critical for its function as an internal standard. This isotopic labeling can be strategically placed on either the sphingoid base or the N-acyl chain.
Labeling the Sphingoid Base: Deuterium can be incorporated into the sphingoid backbone during its synthesis. One method involves a hydrogen-deuterium exchange reaction. For example, deuteration at the C-4 and C-5 positions of sphingosine has been achieved through an exchange reaction of a β-ketophosphonate intermediate. nih.gov To introduce a deuterium atom at the C-3 position, a sodium borodeuteride reduction of an α,β-enone intermediate can be employed. nih.gov
Labeling the N-Acyl Chain: The incorporation of deuterium into the N-acyl chain is often more direct. caymanchem.com This is typically achieved during the N-acylation step, where a deuterated fatty acid or its activated form is coupled with the sphingosine base. For the synthesis of N-Pentadecanoyl-D-erythro-sphingosine-d7, a deuterated pentadecanoic acid would be used. The synthesis of such deuterated fatty acids can be accomplished under hydrothermal conditions using D₂O as the deuterium source and a catalyst like platinum on carbon. europa.eu Chemoenzymatic methods have also been developed, using lipases for the regioselective esterification of lysophospholipids with deuterated acyl donors, a technique that could be adapted for sphingolipid synthesis. nih.gov This approach combines the efficiency of chemical synthesis with the specificity of biocatalysis. nih.gov
The following table summarizes various techniques for deuterium incorporation:
| Labeling Position | Technique | Reagents/Intermediates | Reference |
| Sphingoid Base (C-4, C-5) | Hydrogen-Deuterium Exchange | β-ketophosphonate intermediate, ND₄Cl, D₂O | nih.gov |
| Sphingoid Base (C-3) | Stereoselective Reduction | α,β-enone intermediate, Sodium borodeuteride | nih.gov |
| N-Acyl Chain | N-acylation with Labeled Precursor | Deuterated fatty acid/acyl chloride | caymanchem.com |
| N-Acyl Chain | Hydrothermal H/D Exchange | Fatty acid, D₂O, Pt/C catalyst | europa.eu |
| N-Acyl Chain | Chemoenzymatic Synthesis | Lysolipid, Deuterated fatty acid anhydride, Lipase | nih.gov |
Characterization of Synthesized Deuterated Sphingolipids for Isotopic Enrichment and Purity
After synthesis, a rigorous characterization process is essential to confirm the chemical identity, purity, and the degree of isotopic labeling of the final product. A combination of advanced analytical techniques is employed for this purpose.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a cornerstone for characterization. It provides highly accurate mass measurements, which allows for the confirmation that the correct number of deuterium atoms has been incorporated into the molecule. rsc.orgnih.gov By analyzing the isotopic pattern and comparing the relative abundance of the different isotopologues, the isotopic enrichment can be precisely calculated. rsc.orgresearchgate.net Tandem mass spectrometry (MS/MS) is used to fragment the molecule, and the resulting fragmentation pattern helps to pinpoint the location of the deuterium labels within the structure. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is another powerful tool for structural elucidation and purity assessment. ¹H NMR is used to verify the structure and can indicate the success of deuteration by the disappearance of proton signals at the labeled positions. For a more direct and quantitative measure of deuterium incorporation, ²H NMR can be utilized. nih.gov
Chromatography: To assess the chemical purity of the synthesized deuterated sphingolipid, chromatographic methods such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed. nih.govcapes.gov.br These techniques separate the target compound from any unreacted starting materials, byproducts, or other impurities, allowing for a quantitative assessment of its purity.
The data below outlines the primary analytical methods and their roles in characterization:
| Analytical Technique | Purpose | Key Information Obtained | Reference |
| High-Resolution Mass Spectrometry (HRMS) | Isotopic Enrichment & Formula Confirmation | Accurate mass, Isotopic distribution, Molecular formula | rsc.orgnih.gov |
| Tandem Mass Spectrometry (MS/MS) | Structural Confirmation & Label Location | Fragmentation pattern, Position of deuterium atoms | nih.gov |
| Nuclear Magnetic Resonance (NMR) | Structural Verification & Purity | Chemical structure, Absence of proton signals at labeled sites | rsc.org |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Separation from impurities, Quantification of purity | nih.govnih.gov |
This multi-faceted analytical approach ensures that the synthesized this compound is of high quality and suitable for its intended use in demanding quantitative lipidomic studies. rsc.org
Advanced Analytical Methodologies Employing N Pentadecanoyl D Erythro Sphingosine D7 in Quantitative Lipidomics
Mass Spectrometry-Based Quantification Strategies for Ceramides (B1148491) and Related Sphingolipids
Mass spectrometry (MS) has emerged as the preeminent technology for the sensitive and specific quantification of sphingolipids. creative-proteomics.comresearchgate.net Its ability to differentiate between structurally similar lipid species makes it an indispensable tool in lipidomics research. Various MS-based strategies have been developed to comprehensively profile the ceramide and sphingolipid content of biological samples. nih.govnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the quantitative analysis of sphingolipids. researchgate.netlipidmaps.orgresearchgate.net This approach combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. In a typical LC-MS/MS workflow, a lipid extract is first subjected to chromatographic separation, often using a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column. nih.gov This separation step is crucial for reducing the complexity of the sample matrix and resolving isomeric and isobaric lipid species. lipidmaps.orgnih.gov
Following chromatographic separation, the eluted analytes are ionized, most commonly by electrospray ionization (ESI), and introduced into the mass spectrometer. researchgate.net Tandem mass spectrometry is then employed to selectively detect and quantify the target sphingolipids. This is typically achieved through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each analyte and its corresponding internal standard, such as N-Pentadecanoyl-D-erythro-sphingosine-d7, are monitored. researchgate.net The high specificity of MRM allows for accurate quantification even in complex biological matrices. researchgate.net
Shotgun Lipidomics Approaches for High-Throughput Analysis
For high-throughput analysis of the lipidome, shotgun lipidomics offers a rapid and comprehensive alternative to traditional LC-MS/MS methods. nih.govbiorxiv.org This technique involves the direct infusion of a total lipid extract into the mass spectrometer without prior chromatographic separation. biorxiv.org Quantification is achieved through the use of class-specific internal standards and the exploitation of the unique fragmentation patterns of different lipid classes. researchgate.net
Shotgun lipidomics relies on the principle of intra-source separation, where different lipid classes are selectively ionized under specific experimental conditions. nih.gov By acquiring a series of mass spectra under varying conditions, a comprehensive profile of the lipidome can be generated in a fraction of the time required for an LC-MS/MS analysis. nih.govbiorxiv.org While shotgun lipidomics provides high throughput, careful consideration of potential isobaric and isomeric interferences is necessary for accurate quantification. nih.gov
Optimization of Multiple Reaction Monitoring (MRM) Transitions for Deuterated and Endogenous Species
Accurate quantification using LC-MS/MS relies on the careful selection and optimization of multiple reaction monitoring (MRM) transitions for both the endogenous analytes and their deuterated internal standards. researchgate.net For ceramides, the precursor ion is typically the protonated molecule [M+H]+ in positive ion mode. The most common product ions result from the cleavage of the amide bond, yielding a fragment corresponding to the sphingoid base.
The use of a deuterated internal standard like this compound, which has a known mass shift compared to its endogenous counterpart, allows for precise quantification. medchemexpress.com The MRM transitions for the deuterated standard are chosen to be specific and free from interference. The optimization process involves infusing the standard and endogenous analyte into the mass spectrometer and systematically adjusting parameters such as collision energy and declustering potential to maximize the signal intensity of the desired precursor-product ion pairs. researchgate.net This ensures the highest sensitivity and accuracy for the quantitative assay.
A representative table of optimized MRM transitions for a selection of ceramides and the internal standard this compound is provided below.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Cer(d18:1/16:0) | 538.5 | 264.3 |
| Cer(d18:1/18:0) | 566.5 | 264.3 |
| Cer(d18:1/24:0) | 650.6 | 264.3 |
| This compound | 530.5 | 271.3 |
This table is for illustrative purposes. Actual m/z values may vary slightly depending on the instrument and experimental conditions.
Application of High-Resolution Mass Spectrometry for Isotopic Discrimination
High-resolution mass spectrometry (HRMS) offers a significant advantage in lipidomics by providing highly accurate mass measurements, which aids in the confident identification of lipids and the discrimination of isotopic species. nih.govnih.gov Instruments such as Orbitrap and time-of-flight (TOF) mass spectrometers can achieve mass resolutions high enough to separate ions with very small mass differences. nih.govnih.gov
This capability is particularly valuable for distinguishing between endogenous lipids and their stable isotope-labeled internal standards. nih.gov The mass difference between the natural isotopes (e.g., 13C) of an endogenous ceramide and the deuterium (B1214612) labels in this compound can be readily resolved by HRMS. nih.gov This eliminates potential inaccuracies that can arise from isotopic overlap in lower-resolution instruments, leading to more precise and reliable quantification. Furthermore, the high mass accuracy of HRMS facilitates the identification of unknown sphingolipids by enabling the determination of their elemental composition. nih.gov
Role of this compound as an Internal Standard in Calibration and Quantification
The use of an appropriate internal standard is fundamental to achieving accurate and reproducible quantification in mass spectrometry. nih.gov this compound serves as an ideal internal standard for the quantification of ceramides and other sphingolipids for several key reasons. medchemexpress.comresearchmap.jp Firstly, its structure is highly similar to that of endogenous ceramides, ensuring that it behaves similarly during sample extraction, chromatographic separation, and ionization. medchemexpress.com Secondly, the incorporation of seven deuterium atoms results in a significant mass shift, allowing it to be clearly distinguished from the endogenous analytes by the mass spectrometer. medchemexpress.com Finally, as it is not naturally present in biological samples, its addition at a known concentration provides a reliable reference for quantification. researchgate.net
Development of Robust Calibration Curves for Absolute and Relative Quantification
For absolute quantification of sphingolipids, a calibration curve is constructed by analyzing a series of standard solutions containing known concentrations of the analyte and a fixed concentration of the internal standard, this compound. nih.govnih.gov The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. nih.gov This relationship is typically linear over a defined concentration range.
The resulting calibration curve is then used to determine the concentration of the analyte in unknown biological samples by measuring the peak area ratio and interpolating the concentration from the curve. nih.gov For relative quantification, the peak area of each endogenous sphingolipid is normalized to the peak area of the internal standard. While this does not provide absolute concentrations, it allows for the reliable comparison of lipid levels between different sample groups. nih.gov The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the robustness and accuracy of both absolute and relative quantification. nih.govresearchgate.net
A typical calibration curve for the quantification of a ceramide species using this compound as an internal standard would exhibit a high degree of linearity, as indicated by a correlation coefficient (R²) close to 1.0.
| Analyte Concentration (ng/mL) | Peak Area Ratio (Analyte/Internal Standard) |
| 1 | 0.05 |
| 5 | 0.24 |
| 10 | 0.51 |
| 50 | 2.53 |
| 100 | 5.02 |
| 500 | 25.1 |
This table represents hypothetical data to illustrate the linear relationship in a calibration curve.
Correction for Sample Extraction Efficiency and Instrumentation Variability
A major challenge in quantitative lipidomics is the potential for analyte loss during sample preparation and fluctuations in instrument response. The multi-step processes of lipid extraction from complex biological matrices, such as plasma or tissues, can have variable efficiency. nih.gov Furthermore, the sensitivity of the mass spectrometer can drift during an analytical run.
To overcome these issues, a known quantity of this compound is added to the sample at the very beginning of the workflow, prior to lipid extraction. nih.gov This process is known as "spiking." Because the deuterated internal standard is structurally almost identical to the endogenous ceramides being measured, it is assumed to behave in the same manner throughout the extraction, derivatization (if any), and chromatographic separation steps. Any loss of analyte during these procedures will be mirrored by a proportional loss of the internal standard.
During analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the instrument measures the signal intensity (peak area) for both the endogenous ceramide and the deuterated internal standard. The final quantification is based on the ratio of the signal from the endogenous analyte to the signal from the known amount of the internal standard. nih.gov This ratiometric approach effectively cancels out variations in extraction recovery and instrument performance, as both the analyte and the standard are affected proportionally. nih.govkoreascience.kr This ensures that the final calculated concentration is a robust and accurate reflection of the true amount in the original sample.
Strategies for Accurate Quantification of Endogenous Ceramides in Diverse Biological Matrices
The accurate quantification of endogenous ceramides across a variety of biological samples—including plasma, tissues, and cell cultures—relies heavily on the principles of isotope dilution mass spectrometry, facilitated by standards like this compound. researchgate.netresearchgate.net The core strategy involves using LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. researchgate.net MRM provides exceptional sensitivity and selectivity by monitoring a specific precursor-to-product ion transition for each analyte, thereby minimizing interference from the complex matrix. researchgate.net
For a comprehensive ceramide profile, a panel of internal standards is often ideal. However, due to the limited commercial availability and high cost of a full suite of labeled standards for every endogenous ceramide, a single or a small set of representative standards is commonly used. nih.govnih.gov this compound, as a non-naturally occurring odd-chain ceramide, is an excellent internal standard as it does not interfere with the measurement of endogenous even-chain ceramides. nih.gov
The general workflow is as follows:
Sample Spiking: A precise amount of the deuterated internal standard is added to the biological sample (e.g., plasma, tissue homogenate). nih.gov
Lipid Extraction: Lipids, including the ceramides and the spiked-in standard, are extracted from the sample, often using methods like a modified Bligh and Dyer or Folch extraction. nih.govkoreascience.kr
Chromatographic Separation: The lipid extract is injected into a liquid chromatography system, typically a reversed-phase column, which separates the different ceramide species based on their hydrophobicity (acyl chain length and saturation). nih.gov
Mass Spectrometric Detection: As the separated lipids elute from the column, they are ionized (usually by electrospray ionization, ESI) and analyzed by a tandem mass spectrometer. The instrument is programmed to detect and quantify the specific mass transitions for each target ceramide and for this compound. researchgate.netresearchgate.net
Quantification: Calibration curves are constructed using a series of known concentrations of non-labeled ceramide standards, each mixed with a fixed amount of the deuterated internal standard. nih.govnih.gov The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration. The concentration of ceramides in the biological sample is then determined by comparing its analyte/internal standard ratio to this calibration curve. nih.gov
Method Validation Parameters for this compound-Assisted Assays
For any quantitative analytical method to be considered reliable, it must undergo rigorous validation. Assays using this compound as an internal standard are validated by assessing several key performance characteristics to ensure the data generated is accurate, precise, and reproducible. nih.govkoreascience.kr
Assessment of Assay Linearity and Dynamic Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. The dynamic range is the concentration span over which the method is shown to be linear, accurate, and precise. To assess this, calibration curves are generated by analyzing a series of standard solutions containing increasing concentrations of the target ceramides and a constant concentration of the deuterated internal standard. nih.govkoreascience.kr The ratio of the analyte response to the internal standard response is plotted against the analyte concentration. The relationship is then evaluated using a linear regression model. A high coefficient of determination (R²) value, typically >0.99, indicates a strong linear relationship. koreascience.kr The lower limit of quantification (LLOQ) and upper limit of quantification (ULOQ) define the boundaries of the dynamic range.
Table 1: Example of Linearity Data for Ceramide Quantification Assays
| Ceramide Species | Linear Range (ng/mL) | Coefficient of Determination (R²) | Reference |
|---|---|---|---|
| C16:0 Ceramide | 1 - 2500 | >0.995 | nih.gov |
| C18:0 Ceramide | 1 - 2500 | >0.995 | nih.gov |
| C24:0 Ceramide | 1 - 2500 | >0.995 | nih.gov |
| C24:1 Ceramide | 1 - 2500 | >0.995 | nih.gov |
| Ceramide NP | 10 - 2500 | >0.994 | koreascience.kr |
Evaluation of Extraction Efficiency and Recovery Rates
Extraction efficiency refers to the percentage of the analyte of interest that is successfully removed from the sample matrix during the extraction process. While the use of an internal standard like this compound corrects for losses, understanding the efficiency is still important for method optimization. Recovery is determined by comparing the amount of analyte in a processed sample to the amount present in a standard solution that did not undergo extraction. In practice with internal standards, the recovery of the standard itself is often assessed by comparing its signal in an extracted sample to its signal in a pure solvent solution. Consistent and high recovery is desirable, though the primary role of the internal standard is to correct for any inconsistency. nih.gov Studies have demonstrated good recovery rates for ceramides from various biological matrices using established extraction protocols. koreascience.krnih.gov
Table 2: Reported Extraction Recovery Rates of Ceramides from Biological Matrices
| Matrix | Ceramide Species | Average Recovery (%) | Reference |
|---|---|---|---|
| Human Plasma | Various | 78 - 91% | nih.gov |
| Rat Liver Tissue | Various | 70 - 99% | nih.gov |
| Rat Muscle Tissue | Various | 71 - 95% | nih.gov |
| Cultured Cells / Tissues | Total Ceramide | 86 - 93% | koreascience.kr |
Precision, Accuracy, and Reproducibility in Complex Biological Samples
The reliability of a quantitative method is defined by its precision, accuracy, and reproducibility.
Precision is the measure of the closeness of repeated measurements of the same sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). It is assessed within a single analytical run (intra-assay precision) and between different runs on different days (inter-assay precision). koreascience.kr
Accuracy is the measure of how close the experimentally determined value is to the true value. It is often evaluated by analyzing a quality control (QC) sample with a known concentration and calculating the percent deviation from this nominal value.
Reproducibility refers to the ability of the method to produce the same results in different laboratories, which is a key factor for the standardization of clinical biomarkers. nih.gov
LC-MS/MS methods for ceramide quantification that utilize deuterated internal standards have demonstrated high precision and accuracy. nih.govkoreascience.kr
Table 3: Example Method Validation Data for Precision and Accuracy
| Parameter | Matrix | Value (% RSD or % Accuracy) | Reference |
|---|---|---|---|
| Intra-assay Precision | Human Plasma | < 8% | nih.gov |
| Inter-assay Precision | Human Plasma | < 10% | nih.gov |
| Accuracy | Human Plasma | 90 - 110% | nih.gov |
| Intra-day Precision | Cosmetic Raw Material | < 4.5% | koreascience.kr |
| Inter-day Precision | Cosmetic Raw Material | < 10% | koreascience.kr |
Applications of N Pentadecanoyl D Erythro Sphingosine D7 in Metabolic Tracing and Pathway Elucidation
Stable Isotope Tracing for De Novo Sphingolipid Biosynthesis Studies
Stable isotope tracing is a fundamental technique for investigating the de novo synthesis of sphingolipids, a pathway that begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA. nih.govnih.govfrontiersin.orgnih.gov The use of isotopically labeled precursors, such as N-Pentadecanoyl-D-erythro-sphingosine-d7, enables the differentiation between newly synthesized sphingolipids and pre-existing pools. nih.govnih.gov
Monitoring Biosynthetic Intermediates and Product Formation
The incorporation of the deuterium-labeled pentadecanoyl chain from this compound allows for the precise monitoring of its conversion into various downstream sphingolipid species. frontiersin.orgbiorxiv.org As the labeled ceramide analog enters the metabolic network, it can be acted upon by various enzymes, leading to the formation of labeled complex sphingolipids.
For instance, researchers can track the appearance of the d7-label in more complex sphingolipids like sphingomyelin (B164518) and glucosylceramide. biorxiv.orgnih.gov This provides direct evidence of the flow of metabolites through the biosynthetic pathway. By using techniques like liquid chromatography-mass spectrometry (LC-MS), scientists can separate and identify these labeled products, providing a detailed picture of the intermediates and final products of de novo sphingolipid synthesis. nih.govnih.govfrontiersin.org
Table 1: Key Enzymes and Products in De Novo Sphingolipid Biosynthesis
| Enzyme | Substrate(s) | Product |
| Serine palmitoyltransferase (SPT) | Serine, Palmitoyl-CoA | 3-Ketosphinganine |
| 3-Ketosphinganine reductase (KDSR) | 3-Ketosphinganine, NADPH | Sphinganine (dihydrosphingosine) |
| Ceramide synthase (CerS) | Sphinganine, Fatty acyl-CoA | Dihydroceramide |
| Dihydroceramide desaturase (DEGS) | Dihydroceramide | Ceramide |
This table outlines the initial steps of the de novo sphingolipid biosynthesis pathway, which can be traced using labeled precursors.
Quantitative Analysis of Metabolic Fluxes through Deuterium (B1214612) Incorporation
Beyond qualitative tracking, the incorporation of deuterium from this compound facilitates the quantitative analysis of metabolic fluxes. nih.govplos.org Metabolic flux analysis is a powerful technique used to determine the rates of metabolic reactions within a biological system. plos.org By measuring the rate at which the deuterium label appears in downstream metabolites, researchers can calculate the flux through specific enzymatic steps. nih.govresearchgate.net
This quantitative approach allows for a dynamic understanding of how different conditions or genetic modifications affect the rate of sphingolipid production. For example, studies can compare the metabolic flux in healthy cells versus diseased cells to identify dysregulated pathways. biorxiv.org The degree of deuterium enrichment in various sphingolipid species over time provides a direct measure of their synthesis rates. researchgate.netresearchgate.net
Investigation of Sphingolipid Interconversion and Turnover Rates
The sphingolipid metabolic network is not a one-way street; various sphingolipid species can be interconverted, and they are subject to constant turnover. bohrium.com this compound is instrumental in studying these dynamic processes. Once introduced into the system, the labeled ceramide can be metabolized through various pathways, including conversion to other complex sphingolipids or degradation back to its constituent parts.
By monitoring the disappearance of the labeled ceramide and the appearance and subsequent decline of labeled downstream products, researchers can determine the turnover rates of different sphingolipid pools. bohrium.com This provides insights into the homeostatic mechanisms that control sphingolipid levels within the cell. For example, studies have shown that different glycosphingolipid species can have vastly different turnover rates, indicating the existence of distinct metabolic pools within the cell. bohrium.com
Differentiation of Exogenous and Endogenous Sphingolipid Pools in Biological Systems
A significant challenge in lipidomics is distinguishing between lipids that are taken up from the extracellular environment (exogenous) and those that are synthesized by the cell (endogenous). The use of stable isotope-labeled compounds like this compound provides a clear solution to this problem. nih.gov
Application in Enzymatic Activity Profiling within Sphingolipid Metabolism
This compound can also be used as a substrate to profile the activity of specific enzymes within the sphingolipid metabolic pathway. biorxiv.orgnih.gov By incubating the labeled ceramide with cell lysates or purified enzymes, researchers can measure the rate of formation of specific labeled products. This provides a direct measure of the activity of the enzyme responsible for that conversion.
For example, the activity of glucosylceramide synthase can be assayed by measuring the rate of formation of d7-labeled glucosylceramide from this compound. This approach can be used to screen for inhibitors or activators of specific enzymes, which is valuable for drug discovery and for understanding the regulation of sphingolipid metabolism. biorxiv.org
Table 2: Examples of Enzymatic Activities Profiled with Labeled Sphingolipids
| Enzyme | Labeled Substrate | Labeled Product | Application |
| Glucosylceramide Synthase | This compound | N-Pentadecanoyl-glucosyl-sphingosine-d7 | Assessing ceramide glycosylation rates. |
| Sphingomyelin Synthase | This compound | N-Pentadecanoyl-sphingomyelin-d7 | Determining the rate of sphingomyelin synthesis. |
| Ceramidase | This compound | Sphingosine-d7, Pentadecanoic acid | Measuring the rate of ceramide degradation. |
This table illustrates how this compound and its derivatives can be used to probe the activity of key enzymes in sphingolipid metabolism.
Broader Research Applications and Methodological Innovations Utilizing N Pentadecanoyl D Erythro Sphingosine D7
Integration in Multi-Lipid Class Quantitative Lipidomics Panels
The complexity of the lipidome, with its vast number of lipid species, presents a significant analytical challenge. nih.gov The use of stable isotope-labeled internal standards is a cornerstone of accurate and reproducible quantitative lipidomics, and N-Pentadecanoyl-D-erythro-sphingosine-d7 serves as a prime example of such a standard for the ceramide class. caymanchem.commedchemexpress.com
In quantitative mass spectrometry-based lipidomics, internal standards are crucial for correcting variations that can occur during sample extraction, processing, and instrumental analysis. caymanchem.com this compound, being nearly identical in its physicochemical properties to its non-deuterated counterpart, co-elutes and co-ionizes with endogenous ceramides (B1148491), allowing for precise quantification. caymanchem.com Its odd-chain length (C15) makes it a suitable internal standard as it is typically found in low abundance in most biological systems, thus minimizing interference with the measurement of more common even-chain ceramides.
Several commercially available quantitative lipidomics panels and standards now incorporate this compound and other deuterated sphingolipids. These panels are designed to simultaneously quantify multiple lipid classes, providing a comprehensive snapshot of the lipidome. For instance, LIPIDOMIX® Mass Spec Standards offer mixtures of deuterated lipids, including various ceramide species, to facilitate broad-spectrum lipid analysis. sigmaaldrich.comsigmaaldrich.com The inclusion of such standards allows researchers to construct calibration curves for the accurate determination of the concentrations of various ceramide species in a given sample. nih.gov
The development of these multi-lipid class panels has been instrumental in advancing clinical lipidomics. Harmonization of mass spectrometry-based workflows is essential for translating research findings into routine clinical applications. nih.gov The use of shared reference materials and well-defined protocols, which include deuterated internal standards like this compound, is a critical step towards this standardization. nih.govnih.gov
Table 1: Examples of Commercially Available Lipidomics Standards Incorporating Deuterated Ceramides
| Standard Mixture | Description | Included Deuterated Ceramides (Examples) |
| LIPIDOMIX® Quantitative Mass Spec Internal Standard | A mixture of odd-chained lipids for use as internal standards in lipidomic analysis. sigmaaldrich.com | Includes a variety of lipid classes, with a focus on odd-chain species to minimize overlap with endogenous lipids. |
| Deuterated Ceramide LIPIDOMIX™ Mass Spec Standard | A deuterated version of four ceramide compounds relevant in determining cardiovascular disease risk. sigmaaldrich.comsigmaaldrich.com | C16 Ceramide-d7, C18 Ceramide-d7, C24 Ceramide-d7, C24:1 Ceramide-d7. sigmaaldrich.com |
| SPLASH® II LIPIDOMIX® Quantitative Mass Spec Internal Standard | Deuterated lipid internal standards in amounts relative to human plasma lipid concentrations, now including plasmalogen species. sigmaaldrich.com | Contains 14 lipid classes with deuterated representatives. |
Analysis of Sphingolipid Profiles in Diverse Cellular and Tissue Models
The ability to accurately quantify sphingolipids is crucial for understanding their roles in various physiological and pathological processes. This compound and other deuterated standards have been instrumental in the analysis of sphingolipid profiles in a wide range of cellular and tissue models.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, utilizing internal standard cocktails that include deuterated ceramides, have been developed to quantify a large number of sphingolipid species. nih.gov These methods have been successfully applied to various models, including the RAW264.7 mouse macrophage cell line, providing valuable insights into lipid metabolism. nih.gov
In studies of Niemann-Pick, Type C1 (NPC1) disease, an untargeted lipidomic analysis of liver tissue from Npc1 null mice revealed significant alterations in the levels of different lipid classes, including a notable increase in ceramides. wiley.com The precise quantification afforded by deuterated standards is critical in identifying such disease-specific lipidomic signatures.
Furthermore, the analysis of sphingolipid profiles extends to diverse organisms. In the professional phagocyte Dictyostelium discoideum, lipidomics combined with a bioinformatics approach revealed the production of phosphoinositol-containing sphingolipids. nih.gov Such studies, which rely on accurate quantification, are opening up new avenues for exploring the role of sphingolipids in fundamental cellular processes like phagocytosis and infection across different evolutionary branches. nih.gov
The application of these analytical techniques is not limited to cell and tissue extracts. They are also employed in the analysis of biological fluids. For instance, a study comparing ceramide concentrations in human plasma reference materials across 34 laboratories demonstrated that the use of authentic labeled standards dramatically reduces data variability and helps in harmonizing lipidomics data. nih.govresearchgate.net This highlights the importance of deuterated standards in achieving concordant results in large-scale clinical and research studies. nih.govresearchgate.net
Contributions to Mechanistic Studies in Cellular Signaling Pathways Involving Ceramides
Ceramides are central molecules in sphingolipid metabolism and are implicated in a variety of cellular signaling pathways, including those regulating cell proliferation, apoptosis, and differentiation. nih.govnih.gov The use of deuterated standards like this compound has been pivotal in elucidating the intricate roles of ceramides in these pathways.
By enabling the precise measurement of changes in ceramide levels in response to various stimuli, these standards help researchers to unravel the mechanisms by which ceramides exert their effects. For example, in cancer research, it is known that ceramide levels increase in response to radiotherapy and chemotherapy, mediating antiproliferative responses. nih.gov However, ceramide can be metabolized to pro-survival factors like sphingosine-1-phosphate (S1P). nih.govnih.gov The ability to accurately quantify both ceramide and its metabolites, facilitated by the use of deuterated internal standards, is crucial for understanding the balance of this "sphingolipid rheostat" and its impact on treatment efficacy. nih.gov
In studies of head and neck squamous cell carcinoma (HNSCC), it has been shown that inhibitors of ceramide-metabolizing enzymes can increase intracellular ceramide levels and enhance the sensitivity of cancer cells to radiotherapy and chemotherapy. nih.gov The development and evaluation of such inhibitors heavily rely on analytical methods that can accurately measure changes in ceramide concentrations, for which deuterated standards are indispensable.
Furthermore, research into the enzymes involved in ceramide metabolism, such as neutral ceramidase, benefits from the use of well-defined substrates and standards. nih.gov Mechanistic studies of these enzymes, which catalyze the hydrolysis and synthesis of ceramides, provide a deeper understanding of how ceramide levels are regulated within the cell. nih.gov
The role of ceramides in signaling is not limited to cancer. In the context of the immune system, the quantification of various sphingolipid species in macrophage cell lines has provided insights into their roles in inflammation and other immune responses. nih.gov
Future Prospects for Deuterated Sphingolipid Standards in Advancing Lipidomics Research
The field of lipidomics is continually evolving, with ongoing advancements in analytical technologies and a growing appreciation for the diverse roles of lipids in health and disease. nih.gov Deuterated sphingolipid standards, including this compound, are poised to play an even more significant role in the future of this field.
One of the key future directions is the expansion of the library of available deuterated standards to cover an even wider range of sphingolipid species. avantiresearch.com While standards for major ceramide species are available, the development of standards for less abundant or structurally unique sphingolipids will enable a more comprehensive analysis of the sphingolipidome. nih.gov This includes standards for complex glycosphingolipids, which present a significant analytical challenge due to their isomeric complexity. nih.gov
The use of deuterated standards will also be crucial in metabolic flux analysis studies. By tracing the incorporation of stable isotopes from labeled precursors into various lipid species, researchers can gain a dynamic view of lipid metabolism. nih.gov For example, administering D₂O to living organisms allows for the investigation of the turnover rates of individual lipids in different organs. nih.gov Deuterated standards are essential for the accurate quantification of the newly synthesized, labeled lipids in such studies.
Furthermore, as lipidomics technologies become more sensitive and capable of higher throughput, the need for robust and reliable quantification methods will only increase. news-medical.net The continued development and application of deuterated standards will be essential for ensuring the quality and comparability of data generated in large-scale lipidomics studies, including those aimed at identifying biomarkers for various diseases and establishing clinical reference intervals. nih.govnih.gov
Q & A
Basic Research Questions
Q. How is N-Pentadecanoyl-D-erythro-sphingosine-d7 synthesized and characterized for research use?
- Methodological Answer : The compound is synthesized via N-acylation of deuterated sphingosine with pentadecanoic acid, followed by purification using reverse-phase HPLC to achieve >99% purity (as confirmed by analytical certificates) . Characterization involves high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., 854.65 g/mol for the lactosyl derivative) and nuclear magnetic resonance (NMR) to confirm structural integrity. Deuterium labeling is validated using isotopic abundance analysis .
Q. What are the recommended storage conditions for this compound to ensure stability?
- Methodological Answer : Store lyophilized or in solution at -20°C to prevent degradation. For long-term stability (>1 year), avoid freeze-thaw cycles and use inert gas (e.g., argon) to minimize oxidation. Solubility in DMSO or ethanol should be confirmed prior to storage, as aqueous solutions may require stabilizers .
Q. What analytical techniques are most suitable for quantifying this compound in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is optimal. Deuterium labeling allows differentiation from endogenous sphingolipids, improving specificity. Calibration curves using isotope dilution (e.g., with non-deuterated analogs) enhance accuracy. Purity (>99%) ensures minimal interference .
Q. How does the deuterium labeling in this compound enhance its utility in sphingolipid metabolism studies?
- Methodological Answer : Deuterium acts as a non-radioactive isotopic tracer, enabling precise tracking via mass spectrometry. It minimizes metabolic interference compared to bulkier labels (e.g., 13C) and allows kinetic studies of sphingolipid turnover, membrane incorporation, and enzymatic processing in live cells or animal models .
Advanced Research Questions
Q. How can researchers design isotope tracing experiments using this compound to investigate sphingolipid turnover rates?
- Methodological Answer : Use pulse-chase experiments: Introduce the deuterated compound into cell cultures or model organisms, then track temporal changes via LC-MS/MS. Normalize data to total lipid content and account for natural isotope abundance. Computational modeling (e.g., kinetic flux analysis) can derive turnover rates. Ensure controls for deuterium isotope effects on reaction rates .
Q. What methodological considerations are critical when comparing the biological activity of deuterated vs. non-deuterated sphingosine derivatives?
- Methodological Answer : (1) Validate equivalence in solubility and membrane permeability using parallel artificial membrane permeability assays (PAMPA). (2) Assess deuterium’s impact on enzyme binding via molecular dynamics simulations. (3) Use dual-labeling (e.g., deuterated + fluorescent tags) to monitor localization and activity in real-time .
Q. How should researchers address discrepancies in quantitative data between studies using this compound and its non-deuterated analog?
- Methodological Answer : Discrepancies may arise from isotopic effects or matrix interference. Mitigate by: (1) Cross-validating with orthogonal methods (e.g., immunoassays). (2) Standardizing extraction protocols (e.g., Bligh-Dyer for lipids). (3) Reporting both absolute and normalized (e.g., per protein content) values to clarify context .
Q. What strategies optimize the solubility and bioavailability of this compound in cell-based assays?
- Methodological Answer : (1) Prepare stock solutions in DMSO (5–20 mM) and dilute in serum-free media to avoid precipitation. (2) Use delivery vehicles (e.g., cyclodextrins or lipid nanoparticles) for hydrophobic compounds. (3) Pre-incubate with fatty acid-free albumin to enhance cellular uptake. Confirm solubility via dynamic light scattering (DLS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
